Methyl 4-(3-azetidinyloxy)benzoate
Overview
Description
Methyl 4-(3-azetidinyloxy)benzoate is an organic compound with the molecular formula C₁₁H₁₃NO₃ and a molecular mass of 207.23 g/mol . This compound features a benzoate ester linked to an azetidine ring via an ether linkage. The azetidine ring is a four-membered nitrogen-containing ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-azetidinyloxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid methyl ester with azetidine. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the azetidine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-azetidinyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: 4-(3-azetidinyloxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-azetidinyloxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of Methyl 4-(3-azetidinyloxy)benzoate involves its interaction with specific molecular targets. The azetidine ring’s strain and stability contribute to its unique reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(3-azetidinyloxy)methyl]benzoate: Similar structure but with a different linkage to the benzoate group.
Methyl 3-(3-azetidinyloxy)benzoate: Positional isomer with the azetidine ring attached to the meta position on the benzoate ring.
Uniqueness
Methyl 4-(3-azetidinyloxy)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of the azetidine ring and benzoate ester makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 4-(azetidin-3-yloxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)8-2-4-9(5-3-8)15-10-6-12-7-10/h2-5,10,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHDHLXXKXNEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295587 | |
Record name | Methyl 4-(3-azetidinyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219948-82-9 | |
Record name | Methyl 4-(3-azetidinyloxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(3-azetidinyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(azetidin-3-yloxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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